Isoxazolidine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1,2-oxazolidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFCNYNPMCTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolidine-5-carboxylic acid hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of microwave conditions to facilitate the reaction between ethoxycarbonyl formonitrile oxide and dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions. Key transformations include:
For example, treatment with methanol under acidic conditions produces methyl 1,2-oxazolidine-5-carboxylate ( ), while reaction with morpholine yields substituted amides ( ).
Oxidation and Reduction Reactions
The isoxazolidine ring and functional groups participate in redox processes:
Oxidation
-
N-O Bond Cleavage : Catalytic hydrogenation (H₂/Pd) selectively reduces the N-O bond, yielding γ-amino alcohols ( ).
-
Carboxylic Acid Oxidation : Strong oxidants (e.g., KMnO₄) convert the -COOH group to CO₂, forming isoxazolidine derivatives with truncated side chains ().
Reduction
-
LiAlH₄ Treatment : Reduces the carboxylic acid to a primary alcohol, generating 5-(hydroxymethyl)isoxazolidine ().
Ring-Opening and Rearrangement Reactions
The strained isoxazolidine ring undergoes cleavage under specific conditions:
For instance, refluxing with aqueous HCl produces (3S,5R)-5-carboxy-3-aminopentanol ( ).
Nucleophilic Substitution at the Isoxazolidine Ring
The secondary amine participates in alkylation and acylation:
| Reaction Type | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I), base | N-Alkylated isoxazolidines | Moderate | |
| N-Acylation | Acetic anhydride, pyridine | N-Acetyl derivatives | High |
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation:
| Conditions | Products | Byproducts | Source |
|---|---|---|---|
| 150°C, vacuum | Isoxazolidine | CO₂ | |
| H₂SO₄, Δ | 3,4-Dihydro-2H-pyrrole | H₂O, CO₂ |
Anhydride Formation
In the presence of FeCl₂ and trace water, the compound forms cyclic anhydrides:
| Reagents | Conditions | Anhydride Structure | Yield | Source |
|---|---|---|---|---|
| FeCl₂, 2-picoline | RT, dry CH₃CN | 5-Membered oxazolone | 66–78% |
Biological Activity-Linked Reactions
Derivatives synthesized via these reactions exhibit pharmacological properties:
-
Anticancer Analogues : Hybrids with indole or coumarin show IC₅₀ values as low as 0.02 µM against MCF-7 cells ( ).
-
Antimicrobial Agents : Thiophene-substituted derivatives inhibit E. coli and S. aureus with MIC values of 2–4 µg/mL ( ).
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Isoxazolidine-5-carboxylic acid hydrochloride has been explored for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of isoxazolidine can exhibit significant anticancer properties. For instance, indole-isoxazole hybrids have shown potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.7 to 35.2 µM . The mechanism often involves the inhibition of critical pathways related to cell division and apoptosis.
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of isoxazolidine derivatives against various bacterial strains and fungi, including Candida albicans. These compounds demonstrated high affinity for target enzymes, suggesting their utility in developing new antimicrobial agents .
Biological Research
This compound is also utilized in biological studies:
- Enzyme Inhibition : Compounds derived from isoxazolidines have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression and cellular processes .
- Inflammatory Response Modulation : Some derivatives have shown promise in modulating inflammatory responses, making them candidates for treating inflammatory diseases .
Industrial Applications
The compound finds applications in various industrial sectors:
- Pharmaceuticals : Isoxazolidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory and anticancer drugs. Their ability to act on specific molecular targets enhances their value in drug development.
- Agrochemicals : Isoxazolidine compounds are being investigated for their potential use as herbicides and fungicides, contributing to agricultural productivity while minimizing environmental impact .
Table 1: Anticancer Activity of Isoxazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole-3-isoxazole-5-carboxamide | Huh7 | 0.7 | CDK4 inhibition |
| Isoxazole derivative A | MCF7 | 12 | Tubulin polymerization inhibition |
| Isoxazole derivative B | A549 | 20 | Apoptosis induction |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several isoxazolidine derivatives against Candida albicans. The results indicated that the synthesized compounds exhibited significant antifungal activity, with docking scores ranging from -10.29 to -15.08 kcal/mol against the target enzyme, indicating strong binding affinity .
Mechanism of Action
The mechanism of action of isoxazolidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 5-Hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate
- Structure : Contains an isoxazolidine core with a phenyl substituent at position 3 and a methyl ester at position 3.
- Key Differences : Lacks the carboxylic acid group and hydrochloride salt present in the target compound.
- Applications: Used in peptide synthesis and as a furanose mimetic due to its rigid structure .
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic Acid Hydrochloride
- Structure : Features an unsaturated isoxazole ring (with adjacent O and N atoms) substituted with a pyrrolidinylmethyl group and a methyl group.
- The pyrrolidinylmethyl group may improve lipophilicity .
Isoxazole-5-carbonyl Chloride
- Structure : An isoxazole ring with a reactive acyl chloride group at position 4.
- Key Differences : The acyl chloride group confers high reactivity, making it unsuitable for direct biological use but valuable in synthetic chemistry. The absence of a hydrochloride salt reduces stability compared to the target compound .
Physicochemical Properties
Biological Activity
Isoxazolidine-5-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of this compound
This compound is a derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. The structural features of isoxazolidines contribute to their diverse biological activities, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazolidine derivatives. For instance, a series of synthesized indole-isoxazole hybrids showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for some derivatives were reported as low as 0.02 µM, indicating potent activity against these cell lines .
Table 1: IC50 Values of Isoxazolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-Isoxazole Hybrid 1 | MCF-7 | 0.02 |
| Indole-Isoxazole Hybrid 2 | HCT116 | 5.0 |
| Isoxazolidine Derivative A | A549 | 0.2 |
| Isoxazolidine Derivative B | HCT116 | 4.04 |
Antimicrobial Activity
Isoxazolidine compounds have also demonstrated antimicrobial properties. Studies investigating various derivatives have shown effectiveness against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that isoxazolidine derivatives possess anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation, with some compounds achieving over 70% reduction in paw swelling . This activity is crucial for developing treatments for chronic inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and receptor functions, leading to the observed biological effects . For example, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
Case Studies and Research Findings
- Indole-Isoxazole Hybrids : A study synthesized several indole-isoxazole derivatives and evaluated their anticancer activity using sulforhodamine B assays across multiple cancer cell lines. The findings indicated that these hybrids could effectively arrest cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of isoxazolidine derivatives, revealing that they significantly reduced inflammation in animal models, which could translate into potential therapeutic applications for inflammatory diseases .
- Antimicrobial Studies : Various synthesized isoxazolidines were tested against common bacterial strains, demonstrating notable antimicrobial activity that supports their use in developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Isoxazolidine-5-carboxylic acid hydrochloride, and what are their critical parameters?
- Methodological Answer: The synthesis typically involves cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) between nitrones and alkenes, followed by acid hydrolysis and hydrochloride salt formation. Key parameters include reaction temperature (0–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity. Characterization using -NMR, -NMR, and IR spectroscopy confirms the structure .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer:
- Spectroscopy : -NMR (to confirm the isoxazolidine ring protons and carboxylic acid group), -NMR (to verify the quaternary carbon at position 5), and IR (to identify the C=O stretch of the carboxylic acid and N-O stretch of the isoxazolidine).
- Chromatography : HPLC with a C18 column and UV detection at 210–220 nm for purity assessment. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies indicate decomposition >5% after 6 months at room temperature in humid environments. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer: Contradictions often arise from variations in reaction kinetics (e.g., temperature control), reagent purity, or workup procedures. Systematic optimization using Design of Experiments (DoE) can isolate critical factors. For example, a Central Composite Design (CCD) can model the effects of solvent polarity, catalyst loading (e.g., Lewis acids), and reaction time. Cross-validation with orthogonal analytical methods (e.g., LC-MS vs. -NMR) ensures yield accuracy .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug discovery applications?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electrophilic/nucleophilic sites on the isoxazolidine ring. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets (e.g., bacterial penicillin-binding proteins). Pair these with in vitro assays to validate predicted bioactivity .
Q. How does the hydrochloride salt form influence the solubility and bioavailability of Isoxazolidine-5-carboxylic acid compared to its free base?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, which is critical for pharmacokinetic studies. Use pH-solubility profiling (e.g., shake-flask method at pH 1–7.4) and Caco-2 cell monolayer assays to compare permeability. Differential Scanning Calorimetry (DSC) can correlate salt stability with bioavailability .
Data Analysis and Literature Integration
Q. What strategies are effective for integrating fragmented literature data on this compound into a cohesive research framework?
- Methodological Answer: Use systematic review tools like PRISMA to map existing studies. Employ keyword clustering (e.g., "isoxazolidine synthesis," "antibacterial applications") in databases like SciFinder or Reaxys. Cross-reference patents and non-peer-reviewed preprints with caution, prioritizing studies that provide full experimental details and raw data .
Q. How can researchers design experiments to investigate the compound’s stability under non-standard conditions (e.g., high-temperature or oxidative environments)?
- Methodological Answer: Conduct accelerated stability studies using forced degradation protocols:
- Thermal Stress : Heat samples at 40–80°C for 1–4 weeks, monitoring decomposition via HPLC.
- Oxidative Stress : Expose to 3% HO and analyze by LC-MS for peroxide adducts.
- Photolytic Stress : Use a UV chamber (ICH Q1B guidelines) to assess light sensitivity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Isoxxazolidine-5-carboxylic acid hydrochloride in pharmacological assays?
- Methodological Answer: Follow OSHA hazard communication standards (29 CFR 1910.1200):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
